molecular formula C7H8FN3 B1339616 1-(3-Fluorophenyl)guanidine CAS No. 65783-19-9

1-(3-Fluorophenyl)guanidine

Cat. No.: B1339616
CAS No.: 65783-19-9
M. Wt: 153.16 g/mol
InChI Key: LABHBMYCBQAGMN-UHFFFAOYSA-N
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Description

Significance of Guanidine (B92328) Core Structures in Chemical and Biological Systems

The guanidine group, with the formula HN=C(NH₂)₂, is a highly basic and polar functional group found in a variety of natural products and synthetic molecules. britannica.comresearchgate.net In biological systems, the guanidinium (B1211019) cation, the protonated form of guanidine present at physiological pH, is a key component of the amino acid arginine. wikipedia.orgontosight.ai This group is crucial for numerous biological processes due to its ability to form strong, delocalized positive charges that facilitate multiple hydrogen bonds and electrostatic interactions, such as salt bridges. ontosight.ai

The guanidinium group's capacity for strong binding interactions makes it a critical pharmacophore in many enzymes and receptors. researchgate.net For instance, it is involved in the binding of ligands to integrins, a class of cell adhesion receptors, and plays a role in the function of certain ion channels. nih.gov The structural rigidity and planar nature of the guanidinium ion, combined with its ability to interact with negatively charged residues like aspartate and glutamate, underscore its importance in molecular recognition and protein stability. ontosight.aiacs.org Beyond its biological role, the guanidine scaffold is utilized in various chemical applications, including catalysis and supramolecular chemistry, owing to its strong basicity and stable cationic form. researchgate.net

Role of Fluorine Substitution in Modulating Guanidine Reactivity and Biological Interactions for Research

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, imparts significant changes to a molecule's physicochemical properties. tandfonline.com Its small size, comparable to a hydrogen atom, allows it to act as a bioisostere for hydrogen, meaning it can replace hydrogen without causing significant steric hindrance. tandfonline.comresearchgate.net

Key effects of fluorination include:

Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby basic groups, such as guanidine. tandfonline.com This can be crucial for optimizing a molecule's ionization state at physiological pH, which in turn affects its binding affinity and ability to cross biological membranes.

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. tandfonline.com Placing fluorine at a potential site of metabolism can block this process, thereby increasing the molecule's bioavailability and duration of action. nih.gov

Increased Binding Affinity: The C-F bond is highly polarized, creating a dipole that can engage in favorable electrostatic and multipolar interactions with protein targets. nih.govacs.org This can lead to enhanced binding potency. tandfonline.com For example, adding a fluorine atom to the aryl ring of some enzyme inhibitors has been shown to improve their activity. acs.org

Altered Lipophilicity: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve membrane permeability and transport across the blood-brain barrier. researchgate.netencyclopedia.pub

By incorporating fluorine into a guanidine-containing molecule, researchers can fine-tune its properties to probe biological systems or to develop compounds with improved characteristics for research applications.

Overview of 1-(3-Fluorophenyl)guanidine within the Context of Functionalized Guanidines and Derivatives

This compound is a specific example of an aryl guanidine derivative where a phenyl ring substituted with a fluorine atom at the meta-position is attached to a guanidine core. This compound serves as a valuable research tool and building block in medicinal chemistry. bldpharm.com The presence of the 3-fluorophenyl group combines the electronic effects of fluorine with the structural features of an aromatic ring, providing a scaffold for further chemical modification.

The synthesis of such functionalized guanidines can be achieved through various methods, often involving the guanylation of the corresponding aniline (B41778) (3-fluoroaniline) with a guanylating agent. organic-chemistry.org Research into derivatives of this compound and related compounds explores how the interplay between the fluorinated ring and the guanidine group influences biological activity and chemical reactivity. nih.govacs.org These compounds are often used in the synthesis of more complex molecules, including potential enzyme inhibitors or receptor modulators for academic investigation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 65783-19-9 sigmaaldrich.com
Molecular Formula C₇H₈FN₃ chemspider.com
Molecular Weight 153.16 g/mol sigmaaldrich.com
IUPAC Name N-(3-fluorophenyl)guanidine sigmaaldrich.com
Topological Polar Surface Area 50.4 Ų nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABHBMYCBQAGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469813
Record name N-(3-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65783-19-9
Record name N-(3-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Fluorophenyl Guanidine and Analogous Structures

Direct Guanidylation Approaches

Direct guanidylation involves the reaction of an amine, in this case, 3-fluoroaniline (B1664137), with a reagent that provides the carbon and remaining nitrogen atoms of the guanidine (B92328) group. scholaris.ca These methods are often straightforward and are fundamental in the synthesis of N-arylguanidines.

A well-established and common method for preparing guanidines is the reaction of a primary amine with an S-alkylisothiourea salt, such as S-methylisothiourea sulfate (B86663) or hydroiodide. nih.gov This reaction proceeds via a condensation mechanism where the amine nucleophilically attacks the electrophilic carbon of the isothiourea, leading to the displacement of a thiol (e.g., methanethiol) as a leaving group. The final product is the corresponding guanidinium (B1211019) salt. The reaction is typically performed in a suitable solvent like ethanol (B145695) or butanol, often with heating to drive the reaction to completion. nih.gov

A general procedure involves dissolving the S-alkylisothiourea reagent in a solvent and adding the amine, followed by heating. nih.gov The simplicity and availability of the starting materials make this a widely used approach.

Table 1: Representative Guanidylation using S-Alkylisothiourea

Reactant A Reactant B Typical Conditions Product Type
3-Fluoroaniline N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide n-Butanol, 130-135°C 1-(3-Fluorophenyl)guanidinium iodide

The reaction of amines with cyanamide (B42294) or its derivatives is another fundamental route to guanidines. nih.gov The direct addition of 3-fluoroaniline to cyanamide (H₂NCN) can be facilitated by a Lewis acid catalyst. For instance, scandium(III) triflate has been shown to be an efficient catalyst for the guanylation of various amines with cyanamide under mild, aqueous conditions. organic-chemistry.org This method avoids the need for pre-activated guanylation reagents. organic-chemistry.org

Alternatively, a cyanamide derivative can be reacted with an amine. For example, phosphorylated guanidine derivatives with fluorophenyl moieties have been synthesized from a phosphorylated cyanamine intermediate which is subsequently reacted with an amine. nih.gov This multi-step approach allows for the construction of more complex guanidine structures. nih.gov

Table 2: Catalysts and Conditions for Guanidylation with Cyanamide

Amine Cyanamide Source Catalyst / Promoter Solvent
3-Fluoroaniline Cyanamide Scandium(III) triflate Water

This approach involves a two-step process: first, the synthesis of a thiourea (B124793) from 3-fluoroaniline, followed by an activation step that facilitates its conversion to the guanidine. The precursor, 1-(3-fluorophenyl)thiourea, can be readily prepared by reacting 3-fluoroaniline with an isothiocyanate. researchgate.net The subsequent conversion to 1-(3-fluorophenyl)guanidine is typically achieved through desulfurization in the presence of an amine source (ammonia).

Common methods for activating the thiourea include:

Mercury(II) Chloride (HgCl₂): This classic method uses the thiophilic nature of Hg²⁺ to promote the reaction. scholaris.ca HgCl₂ activates the thiourea, making it susceptible to nucleophilic attack by an amine. This method is highly efficient, even for unreactive aromatic amines. scholaris.caresearchgate.net

Oxidative Condensation: Reagents like o-iodoxybenzoic acid (IBX) can be used to mediate an oxidative condensation between the thiourea and an amine. researchgate.net This approach provides an alternative to heavy-metal-based reagents. researchgate.net

Table 3: Comparison of Thiourea Activation Methods for Guanidine Synthesis

Activation Reagent Base Key Advantage
Mercury(II) Chloride (HgCl₂) Triethylamine High efficiency for unreactive amines. scholaris.ca

Palladium-Catalyzed Coupling Reactions in Fluorophenyl Guanidine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. wikipedia.org These methods can be strategically employed to construct complex aryl guanidine structures.

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide. rsc.orgyoutube.com While not a direct method for forming the C-N bond of the guanidine itself, it is a critical tool for synthesizing complex analogs of this compound. This is achieved by performing the Suzuki coupling on a substrate that already contains either the guanidine or the fluorophenyl moiety, thereby building a more elaborate molecular scaffold. nih.gov

For example, a key strategy involves the coupling of a halogenated aryl guanidine with a boronic acid to introduce new aryl or heteroaryl substituents. A study on MSK1 inhibitors demonstrated the synthesis of 1-(6-phenylpyridin-2-yl)guanidine derivatives where a Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction was used to couple phenylboronic acid with a 6-iodopyridin-2-amine (B1289233) derivative, which was later converted to the guanidine. nih.gov This showcases the power of this reaction to diversify the structure of aryl guanidine analogs. nih.gov

Table 4: Representative Suzuki-Miyaura Reaction for an Analogous Structure

Aryl Halide Substrate Boronic Acid Palladium Catalyst Base Product

The Buchwald-Hartwig amination is a premier palladium-catalyzed reaction for the formation of C-N bonds and is highly applicable to the synthesis of N-aryl guanidines. wikipedia.orgacs.org This reaction couples an amine with an aryl halide or triflate. alfa-chemistry.comjk-sci.com

Two main strategies can be envisioned for the synthesis of this compound or its derivatives using this methodology:

Direct Coupling: This involves the direct reaction of guanidine (or a protected form) with a 3-fluorophenyl halide, such as 3-bromo- (B131339) or 3-chlorofluorobenzene. The success of this reaction relies heavily on the choice of palladium catalyst, a suitable bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a strong base. youtube.com

Indirect, Multi-step Synthesis: An alternative and often more robust approach involves coupling the aryl halide with an ammonia (B1221849) surrogate, such as tert-butylcarbamate (B1260302). nih.gov The resulting N-aryl carbamate (B1207046) is then deprotected (e.g., by removing the Boc group with acid), and the liberated aniline (B41778) derivative is subsequently converted to the target guanidine using one of the direct guanidylation methods described in section 2.1. This sequence was successfully used in the synthesis of piperidinyl-pyridine guanidine derivatives, where a Buchwald-Hartwig coupling between a dichloropyridine and tert-butylcarbamate was a key step. nih.gov

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.comlibretexts.org

Table 5: Typical Components for Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst. jk-sci.com
Ligand XPhos, SPhos, XantPhos, BINAP Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. wikipedia.orgnih.govyoutube.com
Base NaOt-Bu, Cs₂CO₃, K₃PO₄ Deprotonates the amine, enabling it to bind to the palladium center. alfa-chemistry.com
Aryl Halide 3-Bromofluorobenzene, 3-Chlorofluorobenzene The electrophilic coupling partner.
Amine Guanidine, tert-Butylcarbamate The nucleophilic coupling partner. nih.gov

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. jk-sci.com |

Cycloaddition Reactions in the Formation of Guanidine-Containing Heterocycles

Cycloaddition reactions represent a powerful tool for the construction of complex cyclic and polycyclic systems. nih.gov In the context of guanidine chemistry, these reactions allow for the incorporation of the guanidinyl moiety into a heterocyclic framework, often with high efficiency and control over the molecular architecture.

The 1,3-dipolar cycloaddition is a versatile reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. nih.gov While guanidines are not classic 1,3-dipoles, their derivatives can be engaged in such reactions, or the C=N imino bond can act as a dipolarophile.

Theoretical studies using density functional theory (DFT) have explored the mechanism of 1,3-dipolar cycloadditions between azides and the C=N double bond of guanidine. Current time information in Bangalore, IN.google.com These calculations show that the reaction can lead to the formation of regioisomeric tetrazoles, which may subsequently rearrange. Current time information in Bangalore, IN.google.com The uncatalyzed reaction is predicted to require drastic, high-temperature conditions. Current time information in Bangalore, IN.google.com However, the introduction of substituents, such as benzyl (B1604629) or perfluorophenyl groups on the azide (B81097), is expected to enhance reactivity, potentially allowing the reaction to proceed under milder conditions. Current time information in Bangalore, IN.

In a different approach, 2-amido-1,3-diamino allylic cations, which are guanidine-derived 1,3-dipoles, can be generated under oxidative conditions. These cations readily react with alkenes in net (3+2) cycloadditions to provide direct access to 2-amino imidazolines (cyclic guanidines). rsc.org This method has been successfully applied to the synthesis of the oroidin (B1234803) alkaloid, phakellin. rsc.org The same 1,3-dipole can also participate in net (4+3) cycloadditions with dienes, leading to bridged guanidine systems. rsc.org

Table 1: Examples of 1,3-Dipolar Cycloadditions in Guanidine Heterocycle Synthesis

1,3-Dipole / Precursor Dipolarophile Resulting Heterocycle Key Findings Citations
Azides (e.g., hydrazoic acid) Guanidine (C=N bond) Tetrazole intermediates Uncatalyzed reaction has a high energy barrier; substituents on the azide can improve reactivity. Current time information in Bangalore, IN.google.com
2-Amido-1,3-diamino allylic cations Alkenes 2-Amino imidazolines Provides direct guanidine annulation onto alkenes through a net (3+2) cycloaddition. rsc.org
2-Amido-1,3-diamino allylic cations Dienes Bridged guanidines Demonstrates versatility of the guanidine-derived dipole in net (4+3) cycloadditions. rsc.org

Intramolecular cyclization of functionalized guanidine derivatives is a common and effective strategy for synthesizing a wide array of fused and spirocyclic guanidine-containing heterocycles. The specific pathway and resulting product are often dictated by the nature of the tethered functional group and the reaction conditions.

One prominent method involves the intramolecular hydroamination of alkynes. For instance, aromatic N-propargyloxycarbonyl guanidines undergo a highly regioselective 5-exo-dig cyclization catalyzed by Ag(I) salts. synhet.com This reaction proceeds quickly under mild conditions and can be extended to a one-pot halocyclization by including a halogen source (e.g., N-bromosuccinimide or iodine) to yield vinyl-halogenated cyclic guanidines. synhet.com

Domino reactions provide another elegant route. A domino quinazolinone rearrangement/intramolecular cyclization can be initiated by reacting 2-chloroquinazolinones with primary diamines. nih.gov This sequence proceeds through a cyclic (E)-guanidine intermediate, which then undergoes intramolecular nucleophilic addition to an amide moiety, ultimately affording ring-fused N-acylguanidines. nih.gov

The cyclization of N-allyl- and N-homoallylguanidines can be achieved through epoxidation with reagents like dimethyldioxirane (B1199080) (DMDO), followed by an intramolecular epoxide ring-opening cyclization, to form novel 5- and 6-membered guanidine heterocycles. organic-chemistry.org Furthermore, tandem aza-Michael addition/intramolecular cyclization reactions of guanidinium salts with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can produce various cyclic amide structures. rsc.org The regioselectivity of the cyclization often favors the sterically least hindered nitrogen atom. rsc.org

Table 2: Intramolecular Cyclization Strategies for Guanidine Heterocycles

Guanidine Substrate Reaction Type Key Reagents/Catalysts Resulting Structure Citations
Aromatic N-propargyloxycarbonyl guanidines Intramolecular Hydroamination Ag(I) salts 5-membered cyclic guanidines synhet.com
2-Chloroquinazolinone + primary diamine Domino Rearrangement/Cyclization Base Ring-fused N-acylguanidines nih.gov
N-Allylguanidines Epoxidation / Ring-Opening DMDO 5-membered guanidine heterocycles organic-chemistry.org
Guanidinium halides Aza-Michael Addition / Cyclization Dimethyl acetylenedicarboxylate (DMAD) Cyclic amide structures rsc.org

Stereoselective Synthesis of Fluorinated Guanidine Scaffolds

The development of methods for the stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry. For fluorinated guanidine scaffolds, which are of interest in medicinal chemistry, controlling stereochemistry is critical. General methods for the stereoselective introduction of a guanidine group often involve the directed diamination of unactivated alkenes. nih.gov In these methods, a directing group, such as a hydroxyl or carboxyl group, delivers the guanidine unit as an intact fragment across a double bond with a high degree of stereocontrol. nih.gov

More specifically for fluorinated compounds, chiral guanidines have been employed as organocatalysts to induce stereoselectivity. In one example, a chiral (S,S)-dicyclic guanidine was used to catalyze the asymmetric Mannich reaction between α-fluoroaryl cycloketones and imines. rsc.org This reaction successfully produced chiral compounds containing a quaternary fluorinated carbon center with high yields (up to 94%) and excellent enantioselectivity (up to 99% ee), although diastereoselectivity was more difficult to control. rsc.org Chiral guanidines derived from cinchona alkaloids have also proven effective in catalyzing the enantioselective amination of fluorinated keto esters. rsc.org These approaches highlight the dual role of guanidines, serving as both the target scaffold and a tool to achieve stereocontrol in the synthesis of other complex fluorinated molecules.

Table 3: Approaches to Stereoselective Synthesis of Fluorinated and Guanidine Scaffolds

Synthetic Strategy Key Feature Substrates Catalyst/Directing Group Outcome Citations
Asymmetric Mannich Reaction Creation of C-F quaternary stereocenter α-Fluoroaryl cycloketones, imines Chiral (S,S)-dicyclic guanidine High enantioselectivity (up to 99% ee) rsc.org
Directed Guanidinylation Stereoselective delivery of intact guanidine Alkenes with pendant -OH or -COOH Hydroxy or carboxy group High stereocontrol in forming cyclic guanidines nih.gov
Asymmetric Amination Enantioselective C-N bond formation Fluorinated keto esters Chiral guanidines from Cinchona alkaloids Chiral fluorinated amino esters rsc.org

Synthetic Approaches to Derivatized this compound Structures

The synthesis of derivatized aryl guanidines, including analogs of this compound, can be accomplished through several versatile strategies. These methods often involve either building the guanidine moiety onto a pre-functionalized aniline or modifying a guanidine-containing precursor.

A powerful strategy for creating diverse aryl guanidine derivatives involves late-stage functionalization using cross-coupling reactions. For example, a diprotected 6-chloropyridine guanidine can serve as a key precursor. nih.gov This intermediate can undergo Suzuki-Miyaura reactions with various arylboronic acids to introduce a wide range of aromatic or heteroaromatic substituents. nih.gov This approach allows for the convergent synthesis of a library of compounds from a common intermediate. Similarly, Sonogashira coupling followed by catalytic hydrogenation can be used to introduce other functionalities. nih.gov

Another common route is the guanylation of an amine, which can be achieved by reacting the corresponding aniline with a guanylating agent. organic-chemistry.org A classic and effective method involves the conversion of a thiourea to a guanidine. For instance, N-aroyl-N'-aryl thioureas can be treated with a catalyst like mercuric chloride (HgCl₂) in DMF to afford the corresponding N,N',N''-trisubstituted guanidines. researchgate.netmdpi.com This method is broadly applicable for preparing complex guanidine derivatives.

The fundamental reaction of an amine with a cyanamide derivative is also a well-established route for preparing N,N'-disubstituted guanidines. google.com This can be done by fusing the reactants or heating them in a suitable solvent. google.com More advanced catalytic systems, such as those using scandium(III) triflate or ytterbium triflate, can facilitate the addition of amines to carbodiimides or cyanamide under mild conditions to produce substituted guanidines. organic-chemistry.org

Table 4: Synthetic Strategies for Derivatized Aryl Guanidines

Strategy Key Intermediate/Reagent Key Reaction Scope/Application Citations
Late-Stage Cross-Coupling Diprotected halo-aryl guanidine Suzuki-Miyaura or Sonogashira Coupling Convergent synthesis of diverse aryl-substituted guanidines. nih.gov
Guanylation from Thiourea Substituted thiourea Desulfurization with HgCl₂ Synthesis of N,N',N''-trisubstituted guanidines. researchgate.netmdpi.com
Guanylation with Cyanamide Aryl amine + cyanamide Condensation Reaction Classic route to symmetrically or unsymmetrically disubstituted guanidines. google.com
Catalytic Guanylation Amine + Carbodiimide Yb(OTf)₃-catalyzed addition Atom-economical synthesis of N,N',N''-trisubstituted guanidines under solvent-free conditions. organic-chemistry.org

Advanced Characterization Techniques in Fluorophenyl Guanidine Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in the molecular characterization of 1-(3-Fluorophenyl)guanidine, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine substituent.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the 3-fluorophenyl ring exhibit characteristic chemical shifts and coupling patterns. The protons ortho, meta, and para to the guanidine (B92328) substituent and the fluorine atom will appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the guanidine group itself (NH and NH₂) are often observed as broad signals due to quadrupole effects and chemical exchange, with their positions being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the guanidine group (C=N) is typically found in the range of δ 150-160 ppm. The aromatic carbons of the 3-fluorophenyl ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and guanidine groups. Carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) are also observable and are diagnostic for the position of the fluorine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom. The coupling of the fluorine atom to adjacent protons (³J_HF) can be observed in the ¹⁹F spectrum or the ¹H spectrum, further confirming the substitution pattern.

While specific experimental data for this compound is not widely published, the following table presents expected chemical shift ranges based on the analysis of similar compounds and general principles of NMR spectroscopy.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
¹HAromatic C-H6.5 - 7.5m
¹HGuanidine N-H5.0 - 8.0br s
¹³CAromatic C-F160 - 165d, ¹J_CF ≈ 240-250
¹³CAromatic C-N140 - 145d, ²J_CF ≈ 10-15
¹³CAromatic C-H105 - 135d, J_CF ≈ 5-25
¹³CGuanidine C=N155 - 160s
¹⁹FAromatic C-F-110 to -115m

Note: The data in this table is illustrative and based on typical values for fluorophenyl compounds. Actual experimental values may vary.

Mass Spectrometry (MS, ESI-MS, HRMS, LCMS, GCMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₇H₈FN₃). The monoisotopic mass of this compound is 153.0702 g/mol .

Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for guanidine compounds due to their basic nature, readily forming [M+H]⁺ ions. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Typical fragmentation pathways for phenylguanidines involve cleavage of the C-N bond connecting the phenyl ring and the guanidine moiety.

Coupling of MS with chromatographic techniques such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) allows for the analysis of the compound in complex mixtures and is a standard method for purity assessment. researchgate.netnih.gov

Technique Information Obtained Expected m/z Values for this compound
ESI-MSMolecular Ion[M+H]⁺ = 154.0780
HRMSExact Mass & Elemental Formula[M+H]⁺ = 154.0775 (Calculated for C₇H₉FN₃⁺)
MS/MSStructural FragmentsFragments corresponding to the fluorophenyl cation and the guanidine moiety.

Note: The data in this table is illustrative. Actual fragmentation patterns can vary based on instrumental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H, C=N, C-N, and C-F bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Guanidine)Stretching3100 - 3500 (broad)
C=N (Guanidine)Stretching1600 - 1680
C-NStretching1250 - 1350
C-F (Aromatic)Stretching1100 - 1250
Aromatic C-HBending (out-of-plane)700 - 900

Note: The data in this table is illustrative and based on typical values for similar compounds.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to study the electronic transitions within the this compound molecule. The phenyl ring conjugated with the guanidine group will give rise to characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions can be influenced by the solvent polarity and pH, which can affect the protonation state of the guanidine group. Studies on related phenol-guanidine interactions have shown that hydrogen bonding can cause shifts in the UV spectra. nih.gov For this compound, absorption maxima are expected in the range of 200-300 nm.

Chromatographic Techniques for Purity and Analysis (HPLC, GC FID, Capillary Electrophoresis)

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for the analysis of guanidine compounds. lgcstandards.comchromforum.org Detection is typically performed using a UV detector. The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water mixtures) and pH, often with the addition of an acidic modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the basic guanidine analyte.

Gas Chromatography (GC): GC analysis of guanidines can be challenging due to their low volatility and polar nature. Derivatization is often required to convert them into more volatile and thermally stable analogues before analysis with a Flame Ionization Detector (FID).

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of charged species like protonated guanidines. researchgate.net It offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples. This technique can be used to separate this compound from its precursors and potential impurities.

Technique Stationary Phase/Capillary Mobile Phase/Buffer Detection
HPLCC18Acetonitrile/Water with 0.1% TFAUV (e.g., 254 nm)
GC-FIDPhenyl-methylpolysiloxaneHeliumFID
Capillary ElectrophoresisFused SilicaPhosphate (B84403) or Borate BufferUV (e.g., 200 nm)

Note: The conditions in this table are representative and would require optimization for the specific analysis of this compound.

Mechanistic Studies and Applications of Fluorinated Guanidines in Chemical Biology

Antimicrobial Research of Fluorinated Guanidine (B92328) Compounds

Disruption of Biofilms

While direct studies on the biofilm disruption potential of 1-(3-Fluorophenyl)guanidine are not extensively documented, research on structurally related fluorinated guanidinium (B1211019) compounds provides significant insights into their anti-biofilm capabilities. A study on guanidine-functionalized anthranilamides demonstrated that a fluoro-substituted guanidinium compound exhibited potent activity against Staphylococcus aureus. This compound was shown to reduce established biofilms of S. aureus by 92% at a concentration of 64 μM. The mechanism of biofilm disruption by such cationic compounds is believed to involve the perturbation of the negatively charged exopolysaccharide matrix of the biofilm through electrostatic and hydrophobic interactions. pcbiochemres.com Furthermore, these compounds can penetrate the biofilm and act on the embedded bacterial cells. pcbiochemres.com

The general efficacy of guanidine derivatives in disrupting biofilms has been noted in several studies. For instance, certain guanidines can disrupt the pellicles formed by bacterial colonies like Bacillus subtilis. nih.gov The antimicrobial and antibiofilm activities of other related compounds, such as 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives, have also been demonstrated against Salmonella spp., where they prevented biofilm formation significantly. researchgate.net

The following table summarizes the biofilm disruption activity of a representative fluoro-substituted guanidinium compound against S. aureus.

CompoundOrganismBiofilm ReductionConcentration
Fluoro-substituted guanidinium compoundS. aureus92%64 µM

Data extracted from a study on guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity.

Role of Guanidinium Group Protonation and Electrostatic Interactions in Antimicrobial Activity

The antimicrobial activity of guanidine-containing compounds is intrinsically linked to the protonation state of the guanidinium group and its subsequent electrostatic interactions with bacterial cell membranes. The guanidinium group, with a pKa value typically around 12.5 or higher, exists predominantly in its protonated, cationic form at physiological pH. nih.gov This positive charge is crucial for the initial interaction with the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin (B10847521) in Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. nih.gov

The resonance stabilization of the protonated guanidinium group allows for strong and stable electrostatic interactions. nih.gov These interactions can lead to the displacement of divalent cations that stabilize the LPS layer in Gram-negative bacteria, thereby increasing the permeability of the outer membrane. Once across the outer membrane, or in the case of Gram-positive bacteria, the guanidinium compounds can interact with the cytoplasmic membrane, causing depolarization, loss of membrane integrity, and ultimately cell death. nih.gov Studies on isopropoxy benzene (B151609) guanidine (IBG) have shown that it triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of the proton motive force. The ability of the guanidino group to form stable bidentate electrostatic interactions with negatively charged phosphate (B84403) groups is considered a key factor in its enhanced membrane-disrupting activity compared to primary amino groups. nih.gov

Antiviral Research with Fluorophenyl Guanidine Scaffolds

Guanidine and its derivatives have a long history of investigation as antiviral agents. While specific research on this compound's antiviral properties is limited, studies on related fluorophenyl and guanidine scaffolds provide a basis for their potential in this area.

The spike glycoprotein (B1211001) of SARS-CoV-2 is a primary target for the development of antiviral therapies as it mediates viral entry into host cells. umpr.ac.id Molecular docking studies have been employed to investigate the potential interactions of various small molecules, including guanidine derivatives, with the spike protein. For instance, a study involving 2-[(E)-(4-fluorophenyl) methylideneamino] guanidine suggested its potential to interact with the SARS-CoV-2 spike glycoprotein. pcbiochemres.com Another molecular docking study of 2-[(E)-(3-phenylmethoxyphenyl) methylideneamino]guanidine against the SARS-CoV-2 spike glycoprotein showed a promising binding score, suggesting it could be a potential inhibitor. pcbiochemres.com

These in silico studies indicate that the fluorophenyl and guanidine moieties can contribute to the binding affinity of compounds to the viral spike protein. The interactions can involve hydrogen bonding and hydrophobic interactions with key residues in the receptor-binding domain (RBD) of the spike protein, potentially interfering with its binding to the human ACE2 receptor. nih.govumpr.ac.id While these computational findings are promising, they necessitate experimental validation through in vitro and in vivo studies to confirm the antiviral efficacy of these compounds.

A separate line of research has identified a novel guanidine-substituted diphenylurea compound that inhibits coronavirus replication by targeting the nsp15 endoribonuclease, highlighting that guanidine-based compounds can act on various viral targets.

Anti-inflammatory Activity of Fluorinated Guanidine Analogues

Guanidine-containing compounds have been explored for their anti-inflammatory properties. researchgate.net The introduction of fluorine can further modulate this activity.

The anti-inflammatory effects of fluorinated guanidine analogues are often attributed to their ability to modulate key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

A study on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, which contain a fluorophenyl group, demonstrated their potential to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. nih.gov Another guanidine derivative, ME10092, was shown to inhibit the LPS-induced nuclear translocation of NF-κB and the subsequent transcription of TNF-α, IL-1β, iNOS, and COX-2. Flavonoids, another class of compounds, have also been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govmdpi.com While direct evidence for this compound is lacking, the established role of related compounds suggests that its anti-inflammatory activity would likely involve the modulation of such pathways.

The following table presents data on the inhibition of an inflammatory mediator by a fluorinated guanidine analogue.

CompoundInflammatory MediatorInhibitionCell Line
Fluorine-substituted BQA derivativeLPS-induced NO secretionSignificantMacrophages

Data derived from a study on the anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. nih.gov

Strategic Derivatization for Optimized Biological Effects

The strategic derivatization of lead compounds is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For fluorophenyl guanidines, several derivatization strategies can be envisioned to optimize their biological effects.

For antimicrobial applications, modifying the lipophilicity of the molecule by introducing different substituents on the phenyl ring or the guanidine group could enhance membrane permeability and interaction. nih.gov The synthesis of hybrid molecules, combining a fluorophenyl guanidine moiety with other antimicrobial agents or cell-penetrating peptides, could lead to synergistic effects and overcome resistance mechanisms. unca-urcap.org For instance, the synthesis of antibiotic/guanidine adjuvant hybrids has been explored to improve the activity of existing antibiotics against Gram-negative bacteria. unca-urcap.org

In the context of antiviral research, derivatization can be guided by computational modeling to improve binding affinity and specificity for viral protein targets. nih.gov The synthesis of a series of novel N- or O-fluoroalkyl derivatives of other compounds has been shown to improve binding affinities for specific biological targets. nih.gov

For anti-inflammatory applications, modifications that improve the inhibition of specific kinases or transcription factors in the NF-κB pathway could lead to more potent and targeted therapies. nih.gov The synthesis of various N-phenylbenzamide derivatives has been undertaken to target kinetoplastid parasites, demonstrating how structural modifications can be tailored to specific biological targets. nih.gov The synthesis of pyrazole-derived hydrazones from fluorophenyl-containing precursors has also yielded potent growth inhibitors of drug-resistant bacteria.

Rational Design and Synthesis of Advanced Analogues for Enhanced Activity

The rational design of analogues of this compound is rooted in the broader principles of medicinal chemistry, where the guanidinium group serves as a versatile and tunable pharmacophore. rsc.org The design strategy often involves creating a library of structurally diverse guanidines to screen for enhanced biological activity, such as anticancer or enzyme inhibitory properties. researchgate.net The introduction of a fluorine atom onto the phenyl ring is a deliberate modification aimed at leveraging fluorine's unique properties, including its small size, high electronegativity, and ability to enhance metabolic stability and binding affinity. researchgate.netnih.gov

The synthesis of these advanced analogues employs modular and efficient chemical methodologies. A common approach is the guanylation of an appropriate amine with a guanylating agent. For instance, various substituted amines can be reacted with cyanamide (B42294) in the presence of a catalyst, such as scandium(III) triflate or copper-based systems, to produce the desired guanidine derivatives. organic-chemistry.org Another established method involves the use of pre-activated guanylation reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC). organic-chemistry.org

For creating a diverse set of analogues, modern synthetic strategies like multicomponent reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed. organic-chemistry.orgnih.gov This allows for the rapid introduction of various aromatic or heteroaromatic groups to the core structure. nih.gov For example, a key precursor like a protected chloropyridine guanidine can be coupled with different boronic acids to generate a wide range of aryl-substituted guanidine analogues. nih.gov Such systematic modifications are crucial for developing compounds with improved potency and selectivity.

Impact of Fluorine Position and Substituent Modifications on Biological Activity

The biological activity of phenylguanidine derivatives is highly sensitive to the position of the fluorine atom and the nature of other substituents on the aromatic ring. The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability against cytochrome P-450 enzymes, and its ability to form specific interactions with target biomolecules. nih.govresearchgate.net

The position of the fluorine atom—ortho, meta, or para—on the phenyl ring can lead to significant differences in biological efficacy. For example, in a study of 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom at the 2- or 3-position of the phenyl ring resulted in compounds with potent cytotoxic activity against various cancer cell lines. researchgate.net Conversely, in other molecular contexts, fluorination can have a detrimental effect; the substitution of a hydroxyl group with fluorine at the C-1 position of classical cannabinoids significantly decreased their binding affinity for the CB1 receptor. nih.gov This highlights that the influence of fluorine is highly dependent on the specific molecular scaffold and its biological target.

Structure-activity relationship (SAR) studies are essential for understanding these effects. In one study of fluoro-neplanocin A analogues, the inhibitory activity was found to be dependent on the nature of other substituents, indicating that properties like hydrogen bonding capability are critical in conjunction with fluorination. The number of fluorine atoms also plays a role, as demonstrated in a series of fluorinated aminophenylhydrazines where compounds with more fluorine atoms exhibited stronger cytotoxic effects. nih.gov

Interactive Table: Structure-Activity Relationship of Selected Fluorinated Compounds

Compound ClassModificationEffect on Biological ActivityReference
Classical CannabinoidsSubstitution of C-1 hydroxyl with fluorineSignificantly decreased CB1 binding affinity nih.gov
Fluoro-neplanocin A Analogues5'-substitution (NH2 vs. F, N3)NH2 group led to higher inhibitory activity, suggesting the importance of H-bond donation
7-Phenyl-pyrroloquinolinonesFluorine at 2- or 3-position of phenyl ringResulted in potent cytotoxic activity researchgate.net
AminophenylhydrazinesIncreased number of fluorine atomsCorrelated with stronger cytotoxic effects nih.gov

Interactions with Nucleic Acids

The guanidinium group, being protonated at physiological pH, is well-known for its ability to interact with negatively charged macromolecules, particularly the phosphate backbone of nucleic acids like DNA and RNA. nih.govmdpi.com These interactions are primarily electrostatic, involving the formation of strong salt bridges and hydrogen bonds between the planar, positively charged guanidinium ion and the anionic phosphate groups.

The specificity of these interactions has been demonstrated in the context of guanidine-binding riboswitches. These are structured RNA elements that can specifically bind guanidine, leading to conformational changes that regulate gene expression. nih.gov This indicates that beyond simple electrostatic attraction, specific pockets within nucleic acid structures can recognize and bind the guanidinium moiety with high selectivity.

For this compound, the fluorinated phenyl ring introduces additional layers to this interaction. The inclusion of fluorinated pyrimidines in DNA and RNA has been shown to affect duplex stability and alter the electrostatics within the major and minor grooves. mdpi.com While the guanidinium part of the molecule would be the primary driver for binding to the phosphate backbone, the 3-fluorophenyl group could engage in other non-covalent interactions, such as stacking or hydrophobic interactions, within the grooves or with the nucleobases. The high electronegativity of the fluorine atom can also modulate the electronic properties and pKa of the guanidinium group, potentially influencing the strength and geometry of its binding to the nucleic acid.

Emerging Research Avenues and Future Perspectives

Novel Synthetic Strategies for Complex Fluorophenyl Guanidine (B92328) Architectures

The development of novel synthetic methods is crucial for generating libraries of structurally diverse fluorophenyl guanidine derivatives for biological screening. While classical methods for guanidine synthesis are well-established, current research is focused on creating more complex and three-dimensional molecular architectures, which can lead to improved target specificity and potency.

Future synthetic efforts are likely to concentrate on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality into the guanidine scaffold or its substituents. Chiral guanidinium (B1211019) salts are already being used to catalyze asymmetric reactions, such as the ring-opening of cyclic carbonates, by controlling stereochemistry through proton transfer mechanisms. acs.org This highlights the potential for creating enantiomerically pure fluorophenyl guanidine derivatives.

Late-Stage Fluorination: Incorporating fluorine atoms into complex, pre-assembled molecules. This strategy allows for the rapid diversification of lead compounds without the need to redesign an entire synthetic route from fluorinated starting materials.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products in a single step. This approach increases efficiency and allows for the rapid generation of diverse compound libraries. The synthesis of novel tri-substituted guanidine derivatives has been achieved through reactions involving thioureas and primary amines, with reaction conditions optimized for solvent and temperature to improve yield. mdpi.com

Combinatorial Chemistry and Automated Synthesis: Utilizing automated platforms to synthesize large libraries of fluorophenyl guanidine analogs. This high-throughput approach, combined with efficient purification techniques, can accelerate the discovery of new bioactive compounds.

These advanced synthetic strategies will enable chemists to build more intricate and diverse fluorophenyl guanidine-based molecules, moving beyond simple analogs to sophisticated structures designed for specific biological interactions.

Advanced Computational Approaches in Fluorinated Guanidine Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to fluorinated guanidines is a rapidly growing area. acs.org The unique properties of fluorine, such as its high electronegativity and small size, can have profound but often difficult-to-predict effects on a molecule's conformation, binding affinity, and metabolic stability. nih.gov Advanced computational methods are being employed to rationalize these effects and guide the design of new derivatives.

Key computational approaches include:

Quantum Chemical (QC) Studies: Methods like Density Functional Theory (DFT) are used to elucidate reaction mechanisms and stereochemistry in guanidine-catalyzed reactions. rsc.org DFT calculations can model transition states and intermediates, providing insight into processes like hydrogen transfer, which is crucial for understanding enantioselectivity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the dynamic behavior of a fluorophenyl guanidine ligand within a biological target, such as a protein binding pocket. These simulations are critical for understanding how the fluorine atom influences interactions with the protein and surrounding water molecules, which can affect binding energy. acs.org

Force Field Development: A significant challenge in simulating fluorinated molecules is the need for accurate force fields that can correctly model fluorine's specific interactions. nih.gov Ongoing research focuses on developing and refining force field parameters for fluorinated compounds to improve the accuracy of molecular docking and MD simulations. acs.org The Open Force Field initiative, for instance, uses a "native chemical perception" approach to make force fields more easily extendable to new chemical entities without a massive increase in complexity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being developed to correlate the structural features of molecules with their biological activity. mdpi.com For fluorophenyl guanidines, these models can help identify the key molecular properties that drive potency and selectivity, guiding the design of more effective compounds.

The following table summarizes some of the advanced computational techniques and their specific applications in the context of fluorinated guanidine research.

Computational MethodApplication in Fluorinated Guanidine ResearchKey Insights Provided
Density Functional Theory (DFT) Elucidation of reaction mechanisms for guanidine synthesis and catalysis. acs.orgrsc.orgUnderstanding of transition state energies, reaction pathways, and the origin of stereoselectivity in asymmetric synthesis.
Molecular Dynamics (MD) Simulations Studying the binding of fluorophenyl guanidine ligands to protein targets. acs.orgVisualization of protein-ligand interactions, role of fluorine in binding, and the influence of water networks. nih.gov
Force Field Parametrization Improving the accuracy of simulations involving fluorinated compounds. acs.orgnih.govMore reliable prediction of binding energies and molecular conformations.
3D-QSAR Correlating molecular structure with biological activity to guide drug design. mdpi.comIdentification of key structural features required for potency and selectivity.
Natural Bond Orbital (NBO) Analysis Analyzing electron distribution and bond rearrangements during chemical reactions. mdpi.comUnderstanding intramolecular interactions and the electronic effects of the fluorine substituent.

These computational strategies provide a powerful framework for understanding the complex interplay of factors that govern the behavior of fluorinated guanidines, thereby accelerating the design-synthesis-testing cycle.

Expansion of Biological Target Exploration for 1-(3-Fluorophenyl)guanidine Derivatives

The guanidine moiety is a common feature in many biologically active natural products and synthetic drugs. mdpi.com Derivatives of proguanil, a biguanide, have shown excellent anti-proliferative activities, and the introduction of fluorine can enhance these properties. While initial research may have focused on a limited set of targets, a significant future direction is the systematic exploration of new biological pathways and proteins that can be modulated by this compound and its analogs.

Emerging areas for target exploration include:

Kinase Inhibition: Many guanidine-containing compounds have been investigated as kinase inhibitors. The guanidine group can form key hydrogen bonds in the ATP-binding pocket of many kinases. Systematic screening of fluorophenyl guanidine libraries against panels of kinases could uncover novel anti-cancer or anti-inflammatory agents.

Ion Channel Modulation: The positively charged guanidinium group is known to interact with ion channels. Exploring the effects of fluorophenyl guanidines on various classes of ion channels (e.g., sodium, potassium, calcium channels) could lead to new therapies for neurological disorders, cardiovascular diseases, or pain.

Enzyme Inhibition: Beyond kinases, a vast array of other enzymes could be targeted. For example, enzymes involved in metabolic pathways or epigenetic regulation could be promising targets.

Antimicrobial Targets: The development of new antimicrobial agents is a global health priority. Guanidine compounds have known antimicrobial properties, and fluorinated derivatives could offer improved efficacy or a better resistance profile against bacteria, fungi, or viruses.

This expansion of target exploration will likely be driven by high-throughput screening campaigns and activity-based protein profiling, allowing for an unbiased search for new biological activities.

Interdisciplinary Research Integrating Synthesis, Computation, and Biological Evaluation

The future of drug discovery for compounds like this compound lies in a deeply integrated, interdisciplinary approach. The traditional, linear process of synthesis followed by biological testing is being replaced by a more dynamic, cyclical model where different disciplines inform each other continuously.

This integrated workflow involves:

Computational Design: Researchers use computational tools to design a virtual library of fluorophenyl guanidine derivatives predicted to have high affinity and selectivity for a specific biological target. mdpi.com

Chemical Synthesis: Synthetic chemists then use novel and efficient methods to create the highest-priority compounds identified in the design phase. nih.gov

Biological Evaluation: The synthesized compounds are tested for their biological activity (e.g., enzyme inhibition, cellular effects). nih.gov

Structural and Mechanistic Studies: Techniques such as X-ray crystallography or cryo-electron microscopy are used to determine the binding mode of the most potent compounds. Computational methods are then used to rationalize the observed structure-activity relationships (SAR).

Iterative Refinement: The insights gained from the biological and structural data are fed back into the computational models, leading to the design of a new, improved generation of compounds. This cycle is repeated to optimize the lead compound.

This synergistic approach, which combines the predictive power of computational chemistry with the practical capabilities of modern synthesis and the empirical data from biological testing, is essential for tackling complex diseases and accelerating the journey from a promising scaffold to a potential therapeutic agent. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluorophenyl)guanidine?

Methodological Answer: The synthesis of this compound and its derivatives typically involves nucleophilic substitution or condensation reactions. A validated approach includes reacting 3-fluorophenyl precursors with guanidine nitrate under reflux conditions in ethanol, catalyzed by lithium hydroxide (LiOH) to promote cyclization . For example, in analogous syntheses, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones were treated with guanidine nitrate at 80–100°C to yield pyrimidin-2-amine derivatives . Purification often employs silica gel chromatography with gradients of Et3N/acetone/hexane (5:5:90) to isolate the product . Alternative routes may use sodium borohydride (NaBH4) as a reducing agent in ethanol, followed by column chromatography for purity .

Key Reaction Conditions Table:

Reagent/CatalystSolventTemperatureYield (%)Reference
Guanidine nitrate, LiOHEthanol80–100°C38–60%
NaBH4, fluoroiodomethaneEthanol60°C60%

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Structural elucidation relies on spectroscopic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons near δ 7.5–7.6 ppm and fluorine-coupled carbons (e.g., δ 123–133 ppm, <sup>3</sup>JC-F = 2–4 Hz) confirm the fluorophenyl moiety .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]<sup>+</sup> at m/z 153.1569 for C7H8FN3) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound should be stored in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis or oxidation. Similar guanidines degrade under prolonged light exposure; thus, amber vials are recommended . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation profiles .

Advanced Research Questions

Q. How can binding assays be designed to study interactions between this compound and NMDA receptors?

Methodological Answer:

  • Radioligand Displacement Assays : Use [<sup>3</sup>H]TCP or [<sup>3</sup>H]1 as radioligands with rat brain membrane homogenates. Incubate at 23°C for 2 hours in Tris buffer (pH 7.4) with co-factors (L-glutamate, glycine) .
  • Data Analysis : Determine Ki values using GraphPad Prism’s “One-Site Homologous Fitting” model. Include controls (e.g., 30 μM unlabeled ligand for nonspecific binding) .

Example Assay Parameters:

ParameterValue
Ligand concentration0.001–10,000 nM
Tissue concentration~150 μg/mL
Incubation time2 hours

Q. What computational methods aid in predicting the molecular interactions of this compound?

Methodological Answer:

  • Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using high-resolution X-ray data. Fluorine’s electron density maps help resolve positional disorder .
  • Docking Studies : Molecular docking with NMDA receptor models (PDB ID: 4TLM) predicts binding poses. Semi-empirical methods (PM6) optimize ligand geometries .

Q. How can data discrepancies in structure-activity relationships (SAR) for fluorophenylguanidine analogs be resolved?

Methodological Answer:

  • Comparative Analysis : Test analogs with substituent variations (e.g., trifluoromethyl, nitro groups) under consistent assay conditions .
  • Meta-Analysis : Cross-reference IC50 values from multiple studies. For example, 3-fluoro derivatives show higher NMDA receptor affinity (Ki = 0.03 nM) than non-fluorinated analogs .
  • Statistical Validation : Use ANOVA to assess significance of substituent effects on binding or antibacterial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.